- Synthesis and antiviral activity of 9-[4-hydroxy-3-(hydroxymethyl)but-1-yl]purinesJournal of Medicinal Chemistry, 1987, 30(9), 1636-42,
Cas no 97845-80-2 (Penciclovir Monoacetate)

Penciclovir Monoacetate structure
Produktname:Penciclovir Monoacetate
CAS-Nr.:97845-80-2
MF:C12H17N5O4
MW:295.294481992722
CID:2677598
Penciclovir Monoacetate Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Monoacetate Penciclovir; Penciclovir Impurity B
- [4-(2-amino-6-oxo-1H-purin-9-yl)-2-(hydroxymethyl)butyl] acetate
- 2-[2-(2-Amino-6-oxohydropurin-9-yl)ethyl]-3-hydroxypropyl acetate
- 4-(2-amino-6-oxo-3,6-dihydro-9h-purin-9-yl)-2-(hydroxymethyl)butyl acetate
- Mono-O-acetylpenciclovi; 9-[4-(Acetyloxy)-3-(hydroxymethyl)butyl]-2-amino-1,9-dihydro-6H-purin-6-one
- 9-[4-(Acetyloxy)-3-(hydroxymethyl)butyl]-2-amino-1,9-dihydro-6H-purin-6-one (ACI)
- BRL 42222
- Mono-O-acetylpenciclovir
- Penciclovir monoacetate
- Penciclovir Monoacetate
-
- Inchi: 1S/C12H17N5O4/c1-7(19)21-5-8(4-18)2-3-17-6-14-9-10(17)15-12(13)16-11(9)20/h6,8,18H,2-5H2,1H3,(H3,13,15,16,20)
- InChI-Schlüssel: UBPBRZXGEFQVAT-UHFFFAOYSA-N
- Lächelt: O=C1C2N=CN(C=2NC(N)=N1)CCC(COC(C)=O)CO
Berechnete Eigenschaften
- Anzahl der Spender von Wasserstoffbindungen: 3
- Anzahl der Akzeptoren für Wasserstoffbindungen: 6
- Schwere Atomanzahl: 21
- Anzahl drehbarer Bindungen: 7
- Komplexität: 441
- Topologische Polaroberfläche: 132
Penciclovir Monoacetate Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
TRC | P221515-1mg |
Penciclovir Monoacetate |
97845-80-2 | 1mg |
$150.00 | 2023-05-17 | ||
TRC | P221515-2.5mg |
Penciclovir Monoacetate |
97845-80-2 | 2.5mg |
$328.00 | 2023-05-17 | ||
TRC | P221515-10mg |
Penciclovir Monoacetate |
97845-80-2 | 10mg |
$ 1160.00 | 2023-09-06 | ||
TRC | P221515-5mg |
Penciclovir Monoacetate |
97845-80-2 | 5mg |
$603.00 | 2023-05-17 |
Penciclovir Monoacetate Herstellungsverfahren
Synthetic Routes 1
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide
2.1 Reagents: Hydrochloric acid
3.1 Reagents: Triethylamine , 4-(Dimethylamino)pyridine Solvents: Dimethylformamide
4.1 Reagents: Acetyl chloride Solvents: Pyridine
4.2 Reagents: Acetic acid
2.1 Reagents: Hydrochloric acid
3.1 Reagents: Triethylamine , 4-(Dimethylamino)pyridine Solvents: Dimethylformamide
4.1 Reagents: Acetyl chloride Solvents: Pyridine
4.2 Reagents: Acetic acid
Referenz
Synthetic Routes 2
Reaktionsbedingungen
1.1 Reagents: Sodium borohydride Solvents: Methanol , tert-Butanol
2.1 Reagents: 2,2-Dimethoxypropane , p-Toluenesulfonic acid Solvents: Tetrahydrofuran
3.1 Reagents: Carbon tetrabromide , Triphenylphosphine Solvents: Dimethylformamide
4.1 Reagents: Potassium carbonate Solvents: Dimethylformamide
5.1 Reagents: Hydrochloric acid
6.1 Reagents: Triethylamine , 4-(Dimethylamino)pyridine Solvents: Dimethylformamide
7.1 Reagents: Acetyl chloride Solvents: Pyridine
7.2 Reagents: Acetic acid
2.1 Reagents: 2,2-Dimethoxypropane , p-Toluenesulfonic acid Solvents: Tetrahydrofuran
3.1 Reagents: Carbon tetrabromide , Triphenylphosphine Solvents: Dimethylformamide
4.1 Reagents: Potassium carbonate Solvents: Dimethylformamide
5.1 Reagents: Hydrochloric acid
6.1 Reagents: Triethylamine , 4-(Dimethylamino)pyridine Solvents: Dimethylformamide
7.1 Reagents: Acetyl chloride Solvents: Pyridine
7.2 Reagents: Acetic acid
Referenz
- Synthesis and antiviral activity of 9-[4-hydroxy-3-(hydroxymethyl)but-1-yl]purinesJournal of Medicinal Chemistry, 1987, 30(9), 1636-42,
Synthetic Routes 3
Reaktionsbedingungen
Referenz
- Synthesis and evaluation of amino acid ester prodrugs of penciclovirSynthesis and properties of S-phosphates of some antiviral acyclic nucleosidesPreparation of guanine derivatives and their use in antiviral preparationsBioorganic & Medicinal Chemistry Letters, 1996, 6(15), 1849-1854,
Synthetic Routes 4
Reaktionsbedingungen
1.1 Reagents: Oxygen Solvents: Water ; 3 h, pH 7.4, 30 °C
Referenz
- Production of Recombinant Human Aldehyde Oxidase in Escherichia coli and Optimization of Its Application for the Preparative Synthesis of Oxidized Drug MetabolitesChemCatChem, 2014, 6(4), 1028-1042,
Synthetic Routes 5
Reaktionsbedingungen
1.1 Reagents: Acetyl chloride Solvents: Pyridine
1.2 Reagents: Acetic acid
1.2 Reagents: Acetic acid
Referenz
- Synthesis and antiviral activity of 9-[4-hydroxy-3-(hydroxymethyl)but-1-yl]purinesJournal of Medicinal Chemistry, 1987, 30(9), 1636-42,
Synthetic Routes 6
Reaktionsbedingungen
1.1 Reagents: 2,2-Dimethoxypropane , p-Toluenesulfonic acid Solvents: Tetrahydrofuran
2.1 Reagents: Carbon tetrabromide , Triphenylphosphine Solvents: Dimethylformamide
3.1 Reagents: Potassium carbonate Solvents: Dimethylformamide
4.1 Reagents: Hydrochloric acid
5.1 Reagents: Triethylamine , 4-(Dimethylamino)pyridine Solvents: Dimethylformamide
6.1 Reagents: Acetyl chloride Solvents: Pyridine
6.2 Reagents: Acetic acid
2.1 Reagents: Carbon tetrabromide , Triphenylphosphine Solvents: Dimethylformamide
3.1 Reagents: Potassium carbonate Solvents: Dimethylformamide
4.1 Reagents: Hydrochloric acid
5.1 Reagents: Triethylamine , 4-(Dimethylamino)pyridine Solvents: Dimethylformamide
6.1 Reagents: Acetyl chloride Solvents: Pyridine
6.2 Reagents: Acetic acid
Referenz
- Synthesis and antiviral activity of 9-[4-hydroxy-3-(hydroxymethyl)but-1-yl]purinesJournal of Medicinal Chemistry, 1987, 30(9), 1636-42,
Synthetic Routes 7
Reaktionsbedingungen
1.1 Reagents: Triethylamine , 4-(Dimethylamino)pyridine Solvents: Dimethylformamide
2.1 Reagents: Acetyl chloride Solvents: Pyridine
2.2 Reagents: Acetic acid
2.1 Reagents: Acetyl chloride Solvents: Pyridine
2.2 Reagents: Acetic acid
Referenz
- Synthesis and antiviral activity of 9-[4-hydroxy-3-(hydroxymethyl)but-1-yl]purinesJournal of Medicinal Chemistry, 1987, 30(9), 1636-42,
Synthetic Routes 8
Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid
2.1 Reagents: Triethylamine , 4-(Dimethylamino)pyridine Solvents: Dimethylformamide
3.1 Reagents: Acetyl chloride Solvents: Pyridine
3.2 Reagents: Acetic acid
2.1 Reagents: Triethylamine , 4-(Dimethylamino)pyridine Solvents: Dimethylformamide
3.1 Reagents: Acetyl chloride Solvents: Pyridine
3.2 Reagents: Acetic acid
Referenz
- Synthesis and antiviral activity of 9-[4-hydroxy-3-(hydroxymethyl)but-1-yl]purinesJournal of Medicinal Chemistry, 1987, 30(9), 1636-42,
Synthetic Routes 9
Reaktionsbedingungen
1.1 Reagents: Carbon tetrabromide , Triphenylphosphine Solvents: Dimethylformamide
2.1 Reagents: Potassium carbonate Solvents: Dimethylformamide
3.1 Reagents: Hydrochloric acid
4.1 Reagents: Triethylamine , 4-(Dimethylamino)pyridine Solvents: Dimethylformamide
5.1 Reagents: Acetyl chloride Solvents: Pyridine
5.2 Reagents: Acetic acid
2.1 Reagents: Potassium carbonate Solvents: Dimethylformamide
3.1 Reagents: Hydrochloric acid
4.1 Reagents: Triethylamine , 4-(Dimethylamino)pyridine Solvents: Dimethylformamide
5.1 Reagents: Acetyl chloride Solvents: Pyridine
5.2 Reagents: Acetic acid
Referenz
- Synthesis and antiviral activity of 9-[4-hydroxy-3-(hydroxymethyl)but-1-yl]purinesJournal of Medicinal Chemistry, 1987, 30(9), 1636-42,
Penciclovir Monoacetate Raw materials
- 1,1,2-triethyl ethane-1,1,2-tricarboxylate
- 6-chloro-9-[2-(2,2-dimethyl-1,3-dioxan-5-yl)ethyl]purin-2-amine
- 1,9-Dihydro-9-4-hydroxy-3-(4-methoxyphenyl)diphenylmethoxymethylbutyl-2-(4-methoxyphenyl)diphenylmethylamino-6H-purin-6-one
- 5-(2-Bromoethyl)-2,2-dimethyl-1,3-dioxane
- Famciclovir
- 2-Amino-6-chloropurine
- 2-(hydroxyMethyl)butane-1,4-diol
- 4-Methoxyriphenylmethylchloride
- 2-(2,2-dimethyl-1,3-dioxan-5-yl)ethanol
Penciclovir Monoacetate Preparation Products
Penciclovir Monoacetate Verwandte Literatur
-
Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
-
Klaudia Kaniewska,Agata Kowalczyk,Marcin Karbarz,Anna M. Nowicka Analyst, 2016,141, 5815-5821
-
Julius F. Remenar,Mark D. Tawa,Matthew L. Peterson,Örn Almarsson,Magali B. Hickey,Bruce M. Foxman CrystEngComm, 2011,13, 1081-1089
-
4. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
-
5. CdTequantum dot functionalized silica nanosphere labels for ultrasensitive detection of biomarker†Liyuan Chen,Chengliang Chen,Ruina Li,Ying Li,Songqin Liu Chem. Commun., 2009, 2670-2672
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